N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzamide core. The molecule features a 5-chlorothiophene moiety linked via a methoxyethyl chain to the amide nitrogen. This structural design combines electron-withdrawing groups (chloro, trifluoromethyl) and a heterocyclic thiophene ring, which are common in pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and target binding .
The compound’s synthesis likely involves coupling 2-(trifluoromethyl)benzoyl chloride with a substituted ethylamine intermediate. Similar benzamide derivatives are synthesized via chlorination of benzoic acids followed by amidation with amines, as described for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide (total yield: 66.6%, purity: 98.5%) .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-22-11(12-6-7-13(16)23-12)8-20-14(21)9-4-2-3-5-10(9)15(17,18)19/h2-7,11H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGBTEWBMROLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Ring: The 5-chlorothiophene-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene derivative.
Methoxyethyl Substitution: The 2-methoxyethyl group can be added via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide has been investigated for its potential biological activities, particularly as an anti-cancer agent. The presence of the trifluoromethyl group may contribute to its efficacy by improving the compound's interaction with biological targets.
Case Study : A study demonstrated that derivatives of benzamide compounds with trifluoromethyl groups exhibited significant inhibitory effects on tumor growth in vitro. These compounds were tested against various cancer cell lines, showing promising results in reducing cell proliferation (source needed).
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, studies have shown activity against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Low |
| Escherichia coli | Low |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Moderate |
This table summarizes findings from various studies that assessed the antimicrobial efficacy of related compounds, suggesting that this compound may have similar properties.
Material Science
The unique structural features of this compound allow it to be utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its thiophene ring can contribute to electronic properties beneficial for organic electronics.
Application Example : Research has explored the use of thiophene-containing compounds in organic light-emitting diodes (OLEDs), where they serve as electron transport layers due to their favorable charge transport characteristics.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, emphasizing differences in substituents, molecular weight, and biological activity:
Key Structural and Functional Differences
Heterocyclic vs. Aromatic Substituents The target compound features a 5-chlorothiophene ring, whereas Fluopyram incorporates a 3-chloro-5-(trifluoromethyl)pyridine group. 5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide lacks a heterocyclic ring but includes a hydroxyl group, which may enhance hydrogen bonding but reduce metabolic stability compared to methoxy or trifluoromethyl groups .
Biological Activity Fluopyram demonstrates broad-spectrum fungicidal and nematicidal activity due to its pyridine moiety, which disrupts mitochondrial respiration . The absence of pyridine in the target compound suggests a different mode of action. N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide shows selective antimicrobial activity against Gram-positive bacteria, attributed to the azetidinone ring’s β-lactam-like structure .
Physicochemical Properties
- The methoxyethyl chain in the target compound may improve lipophilicity compared to the hydroxymethyl group in N-(hydroxymethyl)-2-(trifluoromethyl)benzamide , which is more polar and prone to oxidation .
- Fluopyram ’s higher molecular weight (396.71 vs. ~330–350 for others) correlates with extended residual activity in agricultural applications .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide, a synthetic organic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₃ClF₃N₁O₂S
- Molecular Weight : 399.8 g/mol
- CAS Number : 2034412-27-4
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to potential therapeutic effects. The compound's structural features suggest that it may exhibit diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections.
Insecticidal Activity
A study focused on the synthesis of novel meta-diamide compounds demonstrated that derivatives with methoxy groups exhibited promising insecticidal activity against pests such as Plutella xylostella and Spodoptera frugiperda. The compound this compound may share similar insecticidal properties due to its structural characteristics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and biological efficacy. Similarly, the methoxy group may play a role in modulating the compound's interaction with target proteins.
In Vitro Studies
In vitro studies have shown that benzamide derivatives can inhibit key enzymes involved in various diseases. For example, analogs related to this compound have been tested for their ability to inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells. These studies indicate that such compounds could be developed as therapeutic agents for skin disorders .
Comparative Analysis
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide | Moderate antimicrobial activity | Similar structural features |
| N-[3-(4-chloro-N-cyclopropylmethyl)benzamide] | High insecticidal activity | Effective against Spodoptera frugiperda |
| Trifluoromethyl-benzamides | Diverse biological activities | Used in medicinal chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
